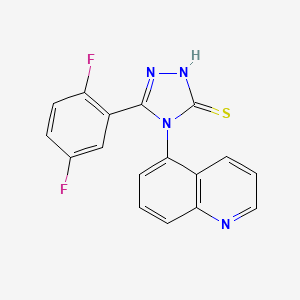![molecular formula C9H8ClNO3 B14943767 6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B14943767.png)
6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one is a heterocyclic compound that features a fused furo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-hydroxy-3-(2-chloro-2-propenyl)-2-methylquinolines with suitable reagents to form the desired furo-pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted furo-pyridine derivatives.
Scientific Research Applications
6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: May be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylfuro[3,2-c]quinolines: These compounds share a similar furo-quinoline structure and have been studied for their biological activities.
6-chloro-3-cyano-4,7-dimethylcoumarin: Another compound with a similar core structure, used in various chemical and biological studies.
Uniqueness
6-chloro-3-hydroxy-4,7-dimethylfuro[3,4-c]pyridin-1(3H)-one is unique due to its specific substitution pattern and the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
6-chloro-3-hydroxy-4,7-dimethyl-3H-furo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C9H8ClNO3/c1-3-5-6(4(2)11-7(3)10)9(13)14-8(5)12/h9,13H,1-2H3 |
InChI Key |
UMWSGQSWEWBHJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N=C1Cl)C)C(OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943685.png)

![1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14943696.png)
![Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate](/img/structure/B14943697.png)
![3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943699.png)
![1-(2-chlorobenzyl)-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14943707.png)
![ethyl 6-amino-5-cyano-13-(4-methoxyphenyl)-11-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-12-carboxylate](/img/structure/B14943709.png)
![3-(4-methylphenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14943716.png)

![1,4-Bis(4-bromophenyl)-N~2~-(3-chlorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B14943722.png)
![methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B14943730.png)
![4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B14943748.png)
![3-cyclopropyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943754.png)
![Ethyl 2-[(2-methylpropyl)amino]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate](/img/structure/B14943770.png)
